Cas no 1855906-83-0 (2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid)
![2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid structure](https://www.kuujia.com/scimg/cas/1855906-83-0x500.png)
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid
- Acetic acid, 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]-
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- Inchi: 1S/C10H11N3O3/c1-6-3-7(2)13-8(11-6)4-9(12-13)16-5-10(14)15/h3-4H,5H2,1-2H3,(H,14,15)
- InChI Key: XITQUQRSFADMTJ-UHFFFAOYSA-N
- SMILES: C(O)(=O)COC1C=C2N(N=1)C(C)=CC(C)=N2
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01BKNX-10g |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 10g |
$6070.00 | 2023-12-19 | |
1PlusChem | 1P01BKNX-500mg |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 500mg |
$1318.00 | 2024-06-18 | |
1PlusChem | 1P01BKNX-5g |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 5g |
$3605.00 | 2023-12-19 | |
A2B Chem LLC | AW18813-50mg |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 50mg |
$557.00 | 2024-04-20 | |
A2B Chem LLC | AW18813-100mg |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 100mg |
$733.00 | 2024-04-20 | |
A2B Chem LLC | AW18813-250mg |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 250mg |
$959.00 | 2024-04-20 | |
Enamine | EN300-651326-1.0g |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
1PlusChem | 1P01BKNX-100mg |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 100mg |
$622.00 | 2024-06-18 | |
1PlusChem | 1P01BKNX-250mg |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 250mg |
$860.00 | 2024-06-18 | |
Ambeed | A1116902-1g |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid |
1855906-83-0 | 95% | 1g |
$827.0 | 2024-04-22 |
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid Related Literature
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid
Introduction to 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid (CAS No. 1855906-83-0)
2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid, identified by its Chemical Abstracts Service (CAS) number 1855906-83-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a pyrazolo[1,5-a]pyrimidine core appended to an acetic acid moiety via an oxygenated linker, has garnered attention due to its structural complexity and potential biological activities. The 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl substituent introduces unique electronic and steric properties, making this compound a promising candidate for further investigation in drug discovery and therapeutic applications.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive molecules, including kinase inhibitors and antiviral agents. The dimethylation at the 5 and 7 positions enhances the lipophilicity and metabolic stability of the core structure, while the acetoxy group at the 2-position provides a versatile handle for further chemical modifications. This combination of features makes 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid a valuable intermediate in the synthesis of more complex derivatives with tailored biological profiles.
In recent years, there has been growing interest in exploring the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives due to their ability to modulate various biological pathways. For instance, studies have highlighted their role in inhibiting tyrosine kinases, which are implicated in cancer progression and inflammatory diseases. The oxygenated linker in 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid may serve as a critical pharmacophoric element for interacting with target proteins, thereby influencing downstream signaling cascades. This has prompted researchers to investigate its efficacy as a lead compound or building block for novel therapeutic agents.
The acetic acid moiety at the terminal position of the molecule not only contributes to its solubility but also provides a site for conjugation with other functional groups. This flexibility allows for the development of prodrugs or conjugates that can enhance bioavailability or target specificity. Additionally, the acetoxy group can be oxidized to form an ester or reduced to an alcohol, offering multiple pathways for structural diversification during drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid with potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are involved in immune responses and hematological disorders. The dimethylated pyrazolo[1,5-a]pyrimidine ring is particularly noteworthy for its ability to engage hydrophobic pockets within these targets, thereby stabilizing enzyme-inhibitor complexes.
Moreover, the synthesis of 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid has been optimized through multi-step organic transformations involving condensation reactions between hydrazine derivatives and β-ketoesters. The use of palladium-catalyzed cross-coupling reactions has further streamlined the process by enabling efficient C-C bond formations under mild conditions. These synthetic strategies highlight the compound's feasibility as a starting material for large-scale production and derivative synthesis.
In clinical research settings, 2-( { 5 , 7 - dimethyl pyrazolo [ 1 , 5 - a ] pyrimidin - 2 - yl } oxy ) acetic acid is being evaluated for its potential therapeutic effects in preclinical models. Initial studies have demonstrated promising results in inhibiting inflammatory cytokine production by modulating JAK/STAT signaling pathways. This has opened avenues for exploring its application in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to selectively target pathological pathways without significant off-target effects makes it an attractive candidate for further clinical development.
The structural features of CAS No. 1855906-83-0 also make it suitable for developing small-molecule probes used in biochemical assays. Researchers are leveraging this compound to investigate enzyme kinetics and binding interactions at high-throughput screening platforms. Such studies aim to uncover novel mechanisms of action and identify new therapeutic targets within complex biological systems. The versatility of 2-( { 5 , 7 - dimethyl pyrazolo [ 1 , 5 - a ] pyrimidin - 2 - yl } oxy ) acetic acid as both an inhibitor and a scaffold molecule underscores its importance in drug discovery efforts.
The future direction of research on CAS No. 1855906-83-0 includes exploring its role in combination therapies with other anti-inflammatory agents or immunomodulators. By synergizing multiple pharmacological approaches, this compound could offer enhanced therapeutic outcomes with reduced side effects compared to single-agent treatments. Additionally, novel synthetic methodologies may be developed to introduce additional functional groups or heterocycles into the core structure, expanding its chemical space and biological relevance.
In conclusion, 2-( { 5 , 7 - dimethyl pyrazolo [ 1 , 5 - a ] pyrimidin - 2 - yl } oxy ) acetic acid (CAS No. 1855906-83-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and potential biological activities. Its applications span from drug development to biochemical research, making it a cornerstone compound worthy of continued investigation by academic laboratories and pharmaceutical companies alike.
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